[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine
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Overview
Description
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with 2-phenylethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It is utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-1H-pyrazole: A precursor in the synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine.
2-phenylethylamine: Another precursor used in the synthesis.
5-amino-pyrazoles: Compounds with similar structures and reactivity.
Uniqueness
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine is unique due to its specific combination of the pyrazole ring and phenylethylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H19N3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C14H19N3/c1-12-14(11-16-17(12)2)10-15-9-8-13-6-4-3-5-7-13/h3-7,11,15H,8-10H2,1-2H3 |
InChI Key |
OEOPTHVDPWCEAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCCC2=CC=CC=C2 |
Origin of Product |
United States |
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